methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
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Description
Methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a useful research compound. Its molecular formula is C28H46O6 and its molecular weight is 478.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Elucidation and Chemical Synthesis
- 17βH-Periplogenin Identification : A study isolated a cardiac aglycone named 17βH-Periplogenin from the root bark of Periploca sepium Bunge, demonstrating the compound's structural elucidation and its potential medicinal value derived from traditional Chinese herbal medicine (Yu-wei Zhang et al., 2012).
- Androsterone Derivatives as Androgen Biosynthesis Inhibitors : Another study synthesized and characterized two androsterone derivatives, highlighting their potential as inhibitors of androgen biosynthesis, thereby contributing to the understanding of steroid chemistry and its implications in biological systems (G. Djigoué et al., 2012).
- Triorganotin(IV) Derivatives Synthesis : Research on the synthesis and structural elucidation of bioactive triorganotin(IV) derivatives of sodium deoxycholate revealed these compounds' antimicrobial and antitumor activities, emphasizing the role of organotin compounds in medicinal chemistry (F. Shaheen et al., 2014).
Biological Activities and Potential Applications
- Anticancer Activity : A study on amino acetate functionalized Schiff base organotin(IV) complexes demonstrated significant in vitro cytotoxicity against various human tumor cell lines, suggesting the potential for developing new anticancer drugs (T. S. Basu Baul et al., 2009).
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O6/c1-6-33-26(31)34-19-11-13-27(3)18(15-19)16-23(29)25-21-9-8-20(17(2)7-10-24(30)32-5)28(21,4)14-12-22(25)27/h17-23,25,29H,6-16H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,25+,27+,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFTVSUIBOGJNP-OLZUBPPLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CCC2(C3CCC4(C(C3C(CC2C1)O)CCC4C(C)CCC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1)O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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